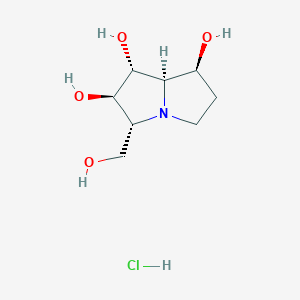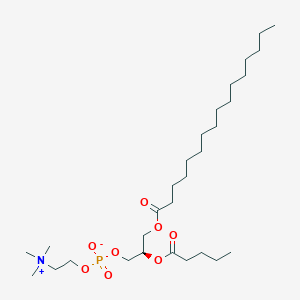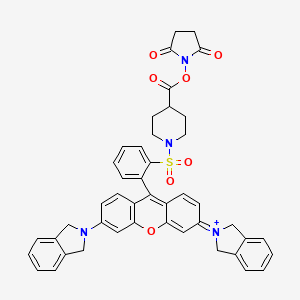
Essramycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Essramycin is a member of triazolopyrimidines. It has a role as a metabolite.
Scientific Research Applications
Antibacterial and Antiviral Properties
Essramycin's Antibacterial Activity this compound, a novel triazolopyrimidine antibiotic, was isolated from the marine Streptomyces sp. and showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. It, however, did not demonstrate any antifungal activity. The synthesis of this compound involved intensive NMR studies and mass spectra analysis (El-Gendy et al., 2008). Contradictorily, a synthetic version of this compound was later reported to lack any antibacterial activity, highlighting the complexity of its natural form's bioactivity (Tee et al., 2010).
This compound's Anti-viral and Anti-fungal Effects this compound and its derivatives were found to exhibit strong anti-tobacco mosaic virus (TMV) and anti-phytopathogenic-fungus activities. This discovery positioned this compound as a potential agent for crop protection. Compounds based on this compound showed better antiviral effects than some control agents, suggesting a novel avenue for antiviral lead compounds. The mechanism of action was linked to the inhibition of virus assembly and promotion of protein aggregation, showcasing its multi-faceted bioactivity (Wang et al., 2019).
Biochemical and Pharmacological Applications
Synthesis and Structure Elucidation Efforts to synthesize this compound have led to a deeper understanding of its structure and potential analogs. A concise synthesis route involving condensation reactions was developed to construct the 1,2,4-triazolo[1,5-a]pyrimidine antibiotic this compound. This synthesis provided insights into the structural components necessary for its biological activity (Battaglia & Moody, 2010). However, further studies indicated that the synthesized isomers of this compound did not exhibit the antibacterial activity noted in the natural product, indicating a complex interaction between the structure and bioactivity (Wang et al., 2016).
Novel Derivatives and Bioactivities Research efforts have extended to creating derivatives of this compound, exploring its structural basis for anti-epileptic activities. Novel [1,2,4]-triazolo[1,5-a]pyrimidine derivatives based on this compound were synthesized and evaluated, showing significant anti-epileptic activities in vitro. This points to the potential of this compound derivatives for therapeutic applications beyond their antibacterial properties (Ding et al., 2019).
properties
Molecular Formula |
C14H12N4O2 |
|---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
5-methyl-2-phenacyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C14H12N4O2/c1-9-7-13(20)18-14(15-9)16-12(17-18)8-11(19)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,16,17) |
InChI Key |
OFYCCAJFLXMBKD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)CC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)CC(=O)C3=CC=CC=C3 |
synonyms |
essramycin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[5-[(3,4-Difluorophenoxy)methyl]-3-isoxazolyl]-(3-propoxy-1-piperidinyl)methanone](/img/structure/B1263464.png)
![alpha-(3-methylbut-2-en-1-yl)-omega-{4-[(2-acetamido-2-deoxy-alpha-D-glucopyranosyloxy)(hydroxy)phosphoryloxy]-2-methylbutyl}poly[(2E)-2-methylbut-2-ene-1,4-diyl]](/img/structure/B1263467.png)

![Ethyl 3-oxo-3-[(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)amino]propanoate](/img/structure/B1263470.png)
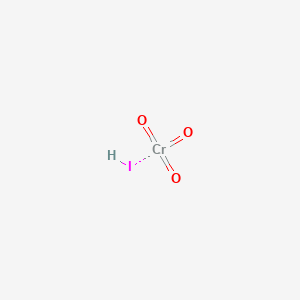
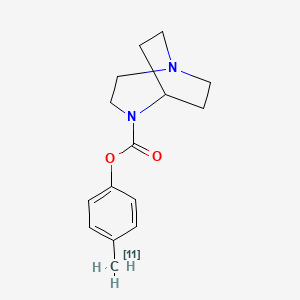

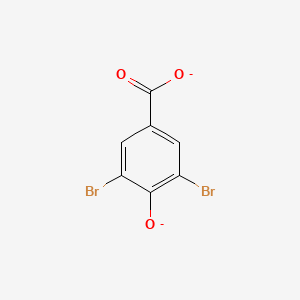
![3-[(Dodecylthiocarbonyl)Methyl]Glutarimide](/img/structure/B1263478.png)
